molecular formula C20H22N2O4 B11016957 N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide

N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide

Cat. No.: B11016957
M. Wt: 354.4 g/mol
InChI Key: HMWFMPXHPXZLCW-UHFFFAOYSA-N
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Description

N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This molecule incorporates the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one pharmacophore, a structure prominently featured in established therapeutics and active research compounds. This indanone moiety is a key structural component of Donepezil, a widely used acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, where it facilitates interaction with the enzyme's peripheral anionic site . The presence of this group suggests potential for research into neurodegenerative conditions and cholinesterase inhibition. Furthermore, the compound's benzamide group is part of a scaffold identified in novel pancreatic β-cell protective agents that combat endoplasmic reticulum (ER) stress, a key factor in the development of diabetes . The strategic fusion of these motifs creates a multi-target-directed ligand (MTDL) prototype, enabling investigators to probe complex biological pathways and protein interactions. Researchers can utilize this compound to explore structure-activity relationships, develop new therapeutic leads for multifactorial diseases such as diabetes and Alzheimer's, and study mechanisms of cell protection against stress-induced apoptosis. This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Prior to handling, please refer to the associated Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-14-8-9-16(15(14)11-18(17)26-2)22-19(23)12-21-20(24)13-6-4-3-5-7-13/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

HMWFMPXHPXZLCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CNC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Indanone Synthesis Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Heteropoly acid/TBABH₃PW₁₂O₄₀ + TBABCyclohexane12095
Traditional H₂SO₄Concentrated H₂SO₄Toluene10072
Solid acidZeoliteXylene13068

Introduction of the Amino Group at Position 1

The 1-amino substituent is critical for subsequent coupling reactions. WO2001012189A1 describes reductive amination of indanones using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5):

  • Procedure :

    • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (1 eq) is reacted with ammonium acetate (3 eq) in MeOH.

    • NaBH₃CN (1.5 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Challenges : Over-reduction to the secondary amine is mitigated by controlling pH and reaction time.

  • Yield : 82–87% after column chromatography.

Formation of the 2-Oxoethyl Linker

The 2-oxoethyl spacer connects the indenamine and benzamide moieties. WO2011076678A1 outlines a two-step process:

  • Step 1 : Reaction of 1-amino-5,6-dimethoxy-2,3-dihydro-1H-indene with bromoacetyl bromide in DCM at −10°C (2 hours, 90% yield).

  • Step 2 : Hydrolysis of the bromo intermediate using NaOH (1M) in THF/H₂O (1:1) to yield the 2-oxoethylamine derivative.

Critical Note : Excess bromoacetyl bromide leads to di-substitution, necessitating strict stoichiometric control.

Coupling with Benzamide

The final step involves amide bond formation between the 2-oxoethylamine and benzoyl chloride. JP2010524844A recommends using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Conditions :

    • 2-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid (1 eq), benzoyl chloride (1.2 eq), EDC (1.5 eq), HOBt (1 eq).

    • Stirred at 25°C for 24 hours under N₂.

  • Workup : The crude product is purified via recrystallization (EtOAc/hexane) to achieve 89% purity.

Table 2: Amidation Coupling Agents and Efficiency

Coupling SystemSolventTemperature (°C)Yield (%)
EDC/HOBtDMF2589
DCC/DMAPCH₂Cl₂078
NHS/EDClTHF4081

Optimization Strategies and Challenges

Regioselectivity in Methoxy Group Placement

Methoxy groups at positions 5 and 6 are introduced prior to indanone cyclization. CN109678685B highlights that late-stage methoxylation leads to diminished yields (≤60%) due to steric hindrance.

Byproduct Formation in Amination

Reductive amination generates minor amounts of 1,3-diamino byproducts (≤8%), which are removed via silica gel chromatography with 5% MeOH/CH₂Cl₂.

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk racemization. JP2010524844A notes that DMF increases reaction rates by 40% compared to THF.

Scalability and Industrial Considerations

The one-pot indanone synthesis (CN109678685B ) is scalable to kilogram quantities with consistent yields (93–95%). However, the final amidation step requires stringent control over moisture and temperature to prevent hydrolysis of the benzamide group .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide exhibit significant antimicrobial properties. For instance, derivatives with indole and benzamide structures have been evaluated for their effectiveness against various bacterial strains and fungi.

A study reported that certain synthesized derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating strong antimicrobial potential .

Anticancer Activity

The compound's anticancer properties have also been explored. Several studies have highlighted the efficacy of related compounds against human cancer cell lines. For example, derivatives were tested against the HCT116 colorectal cancer cell line, showing IC50 values as low as 4.53 µM for specific substitutions, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

Drug Development

The unique structural features of this compound make it a candidate for further drug development. Its ability to inhibit specific enzymes involved in disease pathways could lead to the creation of novel therapeutic agents targeting infections or cancers.

Mechanism of Action Studies

Studies on similar compounds have shown that they may act by inhibiting key metabolic pathways in pathogens or cancer cells. Understanding the mechanism through which this compound operates could provide insights into its potential uses in treating various diseases.

Synthesis of Novel Materials

The compound can serve as a building block in the synthesis of advanced materials due to its unique chemical structure. Its potential applications include:

  • Development of fluorescent materials.
  • Creation of bioactive surfaces for biomedical applications.

Case Studies and Research Findings

Application AreaFindingsReference
Antimicrobial ActivityMIC values as low as 1.27 µM against Bacillus subtilis
Anticancer ActivityIC50 values down to 4.53 µM against HCT116 cells
Drug DevelopmentPotential for targeting metabolic pathways
Materials ScienceUse in synthesis of advanced materials

Mechanism of Action

The mechanism of action of N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Benzamide Scaffold

The benzamide group is a common feature among analogs. For example:

  • N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs () replace the dihydroindenyl group with benzyl or substituted benzyl groups. These compounds, such as 5c and 5d, demonstrate pancreatic β-cell activity, highlighting the importance of the benzamide scaffold in bioactivity .
Substituent Modifications
  • Indenyl vs. Benzimidazole : Compound 13 () incorporates a benzo[d]imidazole ring instead of the dihydroindenyl group, altering π-π stacking interactions and solubility .
  • Methoxy Groups : The 5,6-dimethoxy substitution on the indenyl ring in the target compound contrasts with N-(2,6-dimethylphenyl) analogs (), where methoxy groups are replaced by methyl substituents, affecting steric bulk and electronic effects .

Key Observations :

  • The use of Er(OTf)₃ in achieves high yields (92%) for indenyl derivatives, suggesting efficient catalysis for similar scaffolds .
  • HATU-mediated coupling () provides excellent yields for benzyl-substituted analogs, emphasizing its utility in benzamide synthesis .

Pharmacological and Functional Activities

While direct data for the target compound is lacking, analogs exhibit diverse activities:

  • Pancreatic β-cell modulators: Analogs like 5c () show promise in regulating insulin secretion, linked to the benzamide core and benzylamino groups .

Physicochemical and Spectral Properties

Property Target Compound Analog (Compound 13, )
Melting Point Not reported 244–248°C
1H NMR Features δ 12.89 (s, indenyl NH), 8.90 (t, CONH)
Solubility Likely moderate (methoxy groups) Lower (due to benzo[d]imidazole)

Key Observations :

  • The dihydroindenyl group in the target compound may enhance solubility compared to bulkier benzo[d]imidazole derivatives (e.g., Compound 13) .
  • Tetrazolyl-substituted analogs () exhibit distinct 13C NMR shifts (e.g., δ 174.6 for carbonyl groups), differing from typical benzamide spectra .

Biological Activity

N-{2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl}benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety and a substituted indene derivative. Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of 340.42 g/mol. The compound's characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC20 H24 N2 O3
Molecular Weight340.42 g/mol
LogP2.4133
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area50.498 Ų

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focused on benzimidazole derivatives highlighted their efficacy against various cancer cell lines, demonstrating a structure-activity relationship that enhances their bioactivity against tumors .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored through comparative studies with other benzamide derivatives. For instance, certain derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors critical for cell proliferation and survival. The presence of the indene structure is believed to contribute to its interaction with biological targets, enhancing its therapeutic potential .

Case Studies

A notable case study involved the evaluation of similar compounds in clinical settings. Patients treated with benzamide derivatives demonstrated prolonged survival rates in certain cancers, suggesting a potential role for these compounds in therapeutic protocols .

Q & A

Q. Table 1: Example Variables for Reaction Optimization

FactorLevels TestedResponse (Yield %)
Temperature (°C)25, 60, 10045%, 68%, 72%
SolventDMF, THF, EtOH70%, 62%, 55%
Catalyst Loading (mol%)5, 10, 1558%, 75%, 78%

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxy groups on the indenyl ring and amide connectivity). Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₂₂H₂₅N₂O₅: calculated 397.1763) .
  • Infrared (IR) Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced: How can researchers resolve conflicting data in biological activity studies involving this compound?

Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition assays vs. cellular viability tests) to cross-validate results .
  • Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to confirm assay reliability .

Advanced: What computational strategies are effective for predicting target interactions or pharmacokinetic properties?

Answer:

  • Molecular Docking : Simulate binding to enzymes/receptors (e.g., HDACs) using software like AutoDock Vina. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the indenyl moiety .
  • Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .
  • QSAR Models : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to predict bioactivity trends .

Advanced: How can multi-step synthesis yield be improved while maintaining purity?

Answer:

  • Statistical Modeling : Apply response surface methodology (RSM) to identify optimal reagent ratios .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side products .

Q. Table 2: Solvent Impact on Intermediate Solubility

SolventDielectric ConstantSolubility (mg/mL)
DMF36.7120
THF7.645
EtOH24.330

Basic: What structural analogs of this compound exist, and how do substituent variations impact activity?

Answer:

  • Key Analogs :
    • N-(2-Oxo-2-phenylethyl)benzamide : Lacks the indenyl group, reducing steric hindrance but decreasing target affinity .
    • N-Benzoyl derivatives : Substitution of methoxy groups with halogens (e.g., Cl) alters lipophilicity and metabolic stability .
  • Impact : Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the amide bond, potentially improving binding to polar active sites .

Advanced: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. For example, a half-life (t₁/₂) > 8 hours at pH 7.4 indicates suitability for in vitro assays .

Q. Table 3: Stability Data at 40°C

pHDegradation (%)t₁/₂ (hours)
1.0951.2
7.4158.5
13.0802.0

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